molecular formula C19H14O B041565 3-Methoxychrysene CAS No. 36288-19-4

3-Methoxychrysene

Cat. No. B041565
CAS RN: 36288-19-4
M. Wt: 258.3 g/mol
InChI Key: QLTFEQMGTUDFQJ-UHFFFAOYSA-N
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Description

3-Methoxychrysene is a chemical compound with the molecular formula C19H14O . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of chrysenols, which include 3-Methoxychrysene, involves a photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to the methoxychrysenes followed by deprotection, and purification of the chrysenols . This method can be applied to make the single pure compounds in high yields .


Molecular Structure Analysis

The molecular structure of 3-Methoxychrysene consists of 19 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 258.31 .

Scientific Research Applications

  • Polymer Solar Cells : It is used in creating efficient hole-collecting contacts on solution-processed inverted polymer solar cells (Dai et al., 2014). Additionally, 3-Methoxychrysene forms long, thin conducting nanowires in a homogeneous, nanocrystalline PCBM film in high-performance polymer solar cells (Yang et al., 2005).

  • Organic-based Thermoelectric Generators, Solar Panels, and Thin-Film Transistors : 3-Methoxythiophene polymer and its copolymer PMoT-P3HT are useful in these applications due to their high stability and solution processability (Minkler et al., 2019).

  • Chrysene Metabolism : Pure 3-Methoxychrysenols are synthesized for use as reference materials and standards in studying aspects of chrysene metabolism (Jørgensen & Joensen, 2008).

  • Biogeochemical and Paleoclimatic Research : Methoxy groups in plants, including 3-Methoxychrysene, show specific stable carbon and hydrogen isotope patterns used in these research fields (Greule et al., 2020).

  • Medicinal Applications : 3-Methoxypterostilbene, a component of 3-Methoxychrysene, has shown potential in treating diabetes due to its antidiabetic activity, antioxidant capacity, and anti-inflammatory properties (Martinez et al., 2013).

properties

IUPAC Name

3-methoxychrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-15-9-6-14-8-10-17-16-5-3-2-4-13(16)7-11-18(17)19(14)12-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTFEQMGTUDFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554261
Record name 3-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxychrysene

CAS RN

36288-19-4
Record name 3-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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